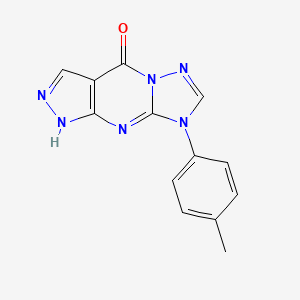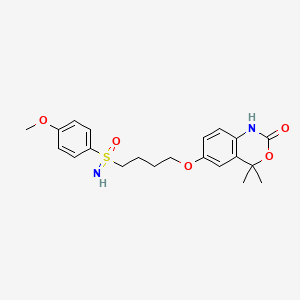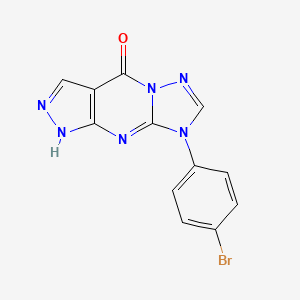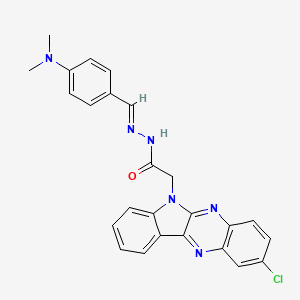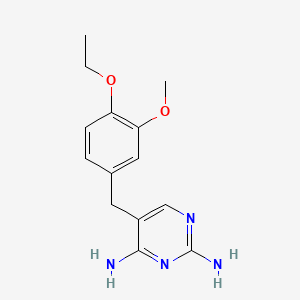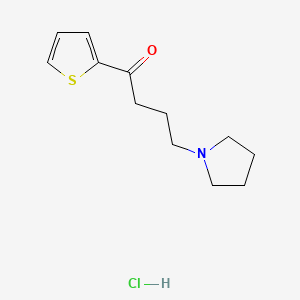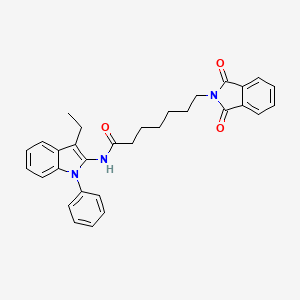
2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-ethyl-1-phenyl-1H-indol-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-ethyl-1-phenyl-1H-indol-2-yl)- is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines the isoindole and indole moieties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-ethyl-1-phenyl-1H-indol-2-yl)- typically involves multi-step organic reactions. One common method includes the condensation of an appropriate isoindole precursor with an indole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the Fischer indole synthesis can be employed to construct the indole moiety, followed by subsequent functionalization to introduce the isoindole structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-ethyl-1-phenyl-1H-indol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-ethyl-1-phenyl-1H-indol-2-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-ethyl-1-phenyl-1H-indol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities and exhibit diverse biological activities.
Isoindole derivatives: Compounds such as isoindole-1,3-dione and its derivatives are known for their therapeutic potential.
Uniqueness
What sets 2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-ethyl-1-phenyl-1H-indol-2-yl)- apart is its unique combination of isoindole and indole moieties, which may confer enhanced biological activity and specificity. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Número CAS |
138349-47-0 |
|---|---|
Fórmula molecular |
C31H31N3O3 |
Peso molecular |
493.6 g/mol |
Nombre IUPAC |
7-(1,3-dioxoisoindol-2-yl)-N-(3-ethyl-1-phenylindol-2-yl)heptanamide |
InChI |
InChI=1S/C31H31N3O3/c1-2-23-24-16-11-12-19-27(24)34(22-14-6-5-7-15-22)29(23)32-28(35)20-8-3-4-13-21-33-30(36)25-17-9-10-18-26(25)31(33)37/h5-7,9-12,14-19H,2-4,8,13,20-21H2,1H3,(H,32,35) |
Clave InChI |
KIXWYPDWUYQMEY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N(C2=CC=CC=C21)C3=CC=CC=C3)NC(=O)CCCCCCN4C(=O)C5=CC=CC=C5C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




